molecular formula C16H17FO4 B11606135 2-Butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

2-Butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

Cat. No.: B11606135
M. Wt: 292.30 g/mol
InChI Key: XKZZMVMLUBNQNU-UHFFFAOYSA-N
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Description

2-Butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is an organic compound that belongs to the class of dioxane derivatives This compound is characterized by its unique structure, which includes a dioxane ring substituted with butyl, fluorophenyl, and methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves the condensation of 4-fluorobenzaldehyde with a suitable dioxane derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as recrystallization or chromatography, to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired production scale. Industrial production typically employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-5-[(4-chlorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
  • 2-Butyl-5-[(4-bromophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
  • 2-Butyl-5-[(4-methylphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

Uniqueness

Compared to similar compounds, 2-Butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17FO4

Molecular Weight

292.30 g/mol

IUPAC Name

2-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C16H17FO4/c1-3-4-9-16(2)20-14(18)13(15(19)21-16)10-11-5-7-12(17)8-6-11/h5-8,10H,3-4,9H2,1-2H3

InChI Key

XKZZMVMLUBNQNU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(OC(=O)C(=CC2=CC=C(C=C2)F)C(=O)O1)C

Origin of Product

United States

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